
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone, also known as DQ-2Q, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a derivative of quinazoline and quinoline, two heterocyclic compounds that have been extensively used in medicinal chemistry.
科学的研究の応用
Photophysical Properties and Computational Analysis
The study on the photophysical properties of dihydroquinazolinone derivatives reveals significant insights into their spectral and photophysical characteristics. These compounds exhibit notable changes in their photophysical properties depending on solvent polarity, demonstrating the highly polar character of the excited state. Computational studies using density functional theory (DFT) and time-dependent DFT further corroborate these findings, providing a deeper understanding of their properties at the molecular level (Pannipara et al., 2017).
Antituberculosis and Cytotoxicity Screening
Research into 3-heteroarylthioquinoline derivatives, including compounds structurally related to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone, showcases their potential in combating Mycobacterium tuberculosis. Some derivatives demonstrated significant activity against tuberculosis with minimal cytotoxic effects, indicating a promising avenue for developing new antituberculosis agents (Chitra et al., 2011).
Metal Complexation for Analgesic and Anti-inflammatory Applications
The synthesis and characterization of metal complexes with 1,2-dihydroquinazolinone derivatives have been explored for their potential analgesic and anti-inflammatory activities. These studies have found that certain metal complexes exhibit significant activity, presenting a novel approach to developing analgesic and anti-inflammatory agents (Badiger et al., 2011).
Synthesis and Antibacterial Activity
Another area of application is the synthesis of novel series of compounds incorporating the quinazolinone motif for their potential antibacterial activity. Investigations into various substituted ethanone derivatives have shown promising antibacterial properties, highlighting the versatility of these compounds in developing new antimicrobial agents (Joshi et al., 2011).
Corrosion Inhibition Studies
The electronic structure of quinazolinone molecules has been evaluated for their effectiveness as corrosion inhibitors. Density Functional Theory and Molecular Dynamics simulations have revealed that certain quinazolinone derivatives are effective in protecting mild steel in acidic environments, suggesting their utility in corrosion inhibition applications (Saha et al., 2016).
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-quinazolin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c23-18(22-11-5-7-14-6-1-4-10-17(14)22)12-24-19-15-8-2-3-9-16(15)20-13-21-19/h1-4,6,8-10,13H,5,7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWOMWWQJVJEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

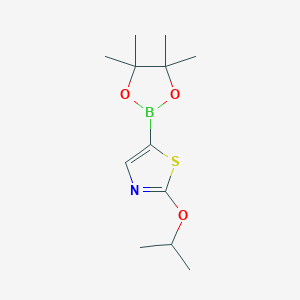

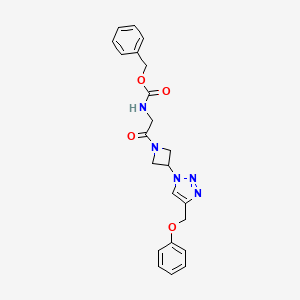
![Ethyl 4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2472598.png)
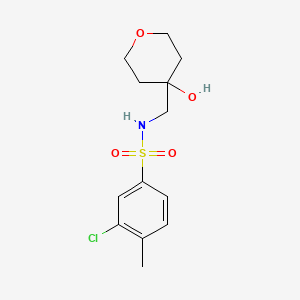

![7-(4-(difluoromethoxy)-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2472603.png)


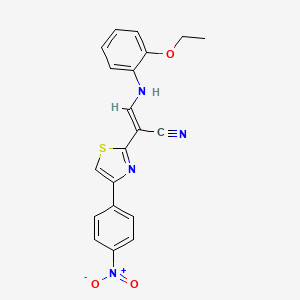
![2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-(2-methylallyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2472610.png)
![1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472612.png)
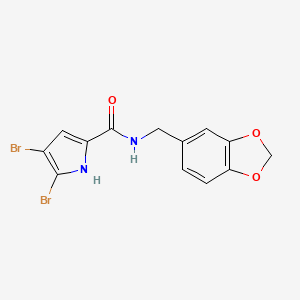
![N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2472615.png)